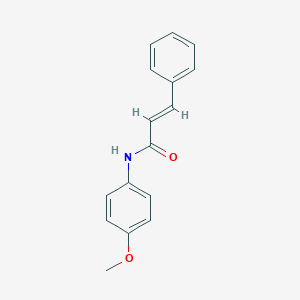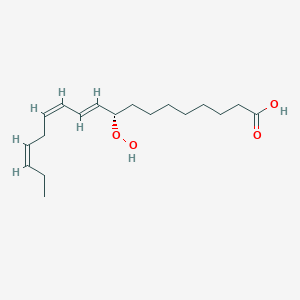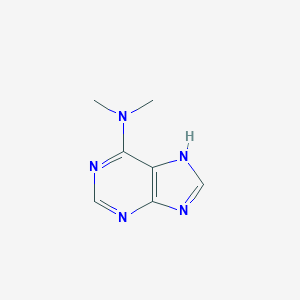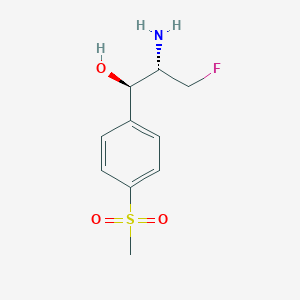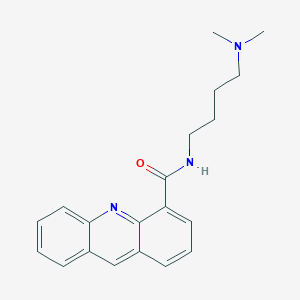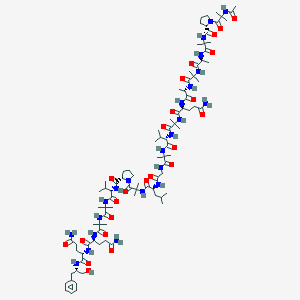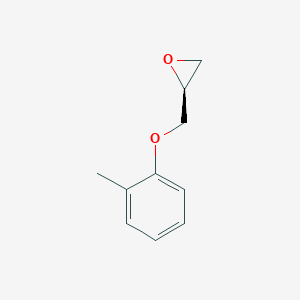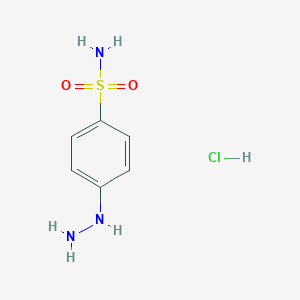![molecular formula C20H16FN5O4 B021718 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione CAS No. 102212-74-8](/img/structure/B21718.png)
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione, also known as SCH 58261, is a potent and selective adenosine A2A receptor antagonist. Adenosine is a nucleoside that plays a crucial role in regulating various physiological processes in the body, including neurotransmission, inflammation, and immune response. The adenosine A2A receptor is a G protein-coupled receptor that is widely expressed in the brain and peripheral tissues. SCH 58261 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Mechanism Of Action
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 works by blocking the adenosine A2A receptor, which is involved in several physiological processes in the body. By inhibiting the receptor, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 can modulate neurotransmission, reduce inflammation, and alter immune response. The exact mechanism of action of 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways and gene expression.
Biochemical And Physiological Effects
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has been shown to have several biochemical and physiological effects in the body. In the brain, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 can modulate dopamine release and reduce the side effects of levodopa in Parkinson's disease. In peripheral tissues, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 can reduce inflammation and alter immune response, suggesting its potential as an anti-inflammatory and immunomodulatory agent. 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects in various diseases.
Advantages And Limitations For Lab Experiments
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has several advantages for use in lab experiments. It is a potent and selective adenosine A2A receptor antagonist, which allows for precise modulation of the receptor's activity. It is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has some limitations, including its poor solubility in water and its potential for off-target effects. These limitations should be considered when designing experiments using 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261.
Future Directions
There are several future directions for research on 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261. One area of interest is its potential therapeutic applications in other diseases, such as Alzheimer's disease, multiple sclerosis, and stroke. Another area of interest is the development of more potent and selective adenosine A2A receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 and its effects on intracellular signaling pathways and gene expression.
Synthesis Methods
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to assemble the molecule from its constituent parts. Enzymatic synthesis, on the other hand, involves using enzymes to catalyze specific chemical reactions in the synthesis process. Both methods have been used successfully to produce 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 in high yields and purity.
Scientific Research Applications
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has been shown to improve motor function and reduce the side effects of levodopa, a commonly used medication for the treatment of Parkinson's disease. In Huntington's disease, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has been shown to reduce the accumulation of toxic proteins in the brain, which is a hallmark of the disease. In cancer, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has been shown to inhibit the growth and proliferation of cancer cells, suggesting its potential as an anti-cancer agent.
properties
CAS RN |
102212-74-8 |
|---|---|
Product Name |
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione |
Molecular Formula |
C20H16FN5O4 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
9-[(4-fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C20H16FN5O4/c1-4-5-13-16(27)25(10-11-6-8-12(21)9-7-11)19-22-15-14(26(19)17(13)28)18(29)24(3)20(30)23(15)2/h1,6-9,27H,5,10H2,2-3H3 |
InChI Key |
XIKDGYHJSKJGTG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=C(C=C4)F)O)CC#C |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=C(C=C4)F)O)CC#C |
synonyms |
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 9-[(4-fluorophenyl)methyl]-6-hydroxy-1,3-dimethyl-7-(2-propynyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



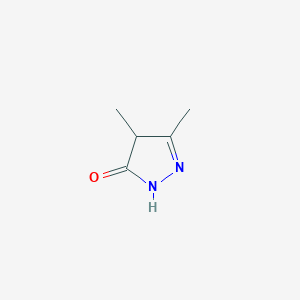
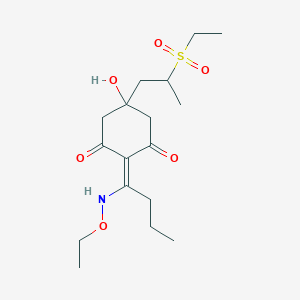
![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)
![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)
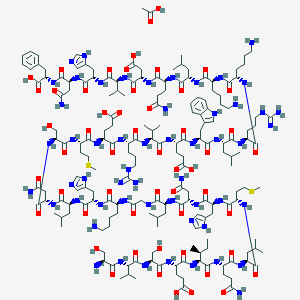
![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)
